

Solubility of 2-Thioxothiazolidine-4-carboxylic acid in different solvents

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Compound of Interest

Compound Name: 2-Thioxothiazolidine-4-carboxylic acid

Cat. No.: B1228510

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Technical Support Center: 2-Thioxothiazolidine-4-carboxylic acid

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **2-Thioxothiazolidine-4-carboxylic acid**. Below you will find data on its solubility, a detailed experimental protocol for solubility determination, and a troubleshooting guide to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **2-Thioxothiazolidine-4-carboxylic acid**?

A1: **2-Thioxothiazolidine-4-carboxylic acid** is a compound with limited solubility in many common solvents. Preliminary data indicates it is slightly soluble in aqueous acidic solutions, Dimethyl Sulfoxide (DMSO), and Methanol.^[1] Its solubility is expected to be influenced by the pH of the solution due to its carboxylic acid moiety.^{[2][3]}

Solubility Data

The following table summarizes the known qualitative solubility of **2-Thioxothiazolidine-4-carboxylic acid** in various solvents. Quantitative data is limited, and it is recommended to determine the solubility for your specific experimental conditions.

Solvent	Qualitative Solubility
Aqueous Acid	Slightly Soluble[1]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[1][4]
Methanol	Slightly Soluble[1][4]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely recognized shake-flask method for determining the thermodynamic solubility of a compound.[5][6][7]

Materials:

- **2-Thioxothiazolidine-4-carboxylic acid**
- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- Syringe filters (0.22 μm)
- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Preparation: Add an excess amount of **2-Thioxothiazolidine-4-carboxylic acid** to a glass vial. The excess solid should be visually apparent.

- **Solvent Addition:** Add a known volume of the desired solvent to the vial.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, let the vials stand to allow the undissolved solid to sediment. For finer suspensions, centrifuge the samples at a high speed.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant.
- **Filtration:** Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

Troubleshooting Guide

Q2: I am observing very low solubility of **2-Thioxothiazolidine-4-carboxylic acid** in my aqueous buffer. What can I do?

A2: The low aqueous solubility of this compound is a known issue.^[8] As a carboxylic acid, its solubility is pH-dependent.^{[2][3]} Try increasing the pH of your aqueous buffer. In a more basic environment, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.^[9]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common problem for compounds with low aqueous solubility. Here are a few strategies to mitigate precipitation:

- **Lower the final concentration:** The final concentration in your assay may be exceeding the aqueous solubility limit.

- Reduce the percentage of organic co-solvent: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally below 1%).
- Use sonication or vortexing: Gentle agitation can help to keep the compound in solution upon dilution.[\[8\]](#)
- Consider formulation strategies: For in vitro assays, the use of solubilizing agents like cyclodextrins can be explored.

Q4: How can I be sure that my compound is fully dissolved and I am not seeing a fine suspension?

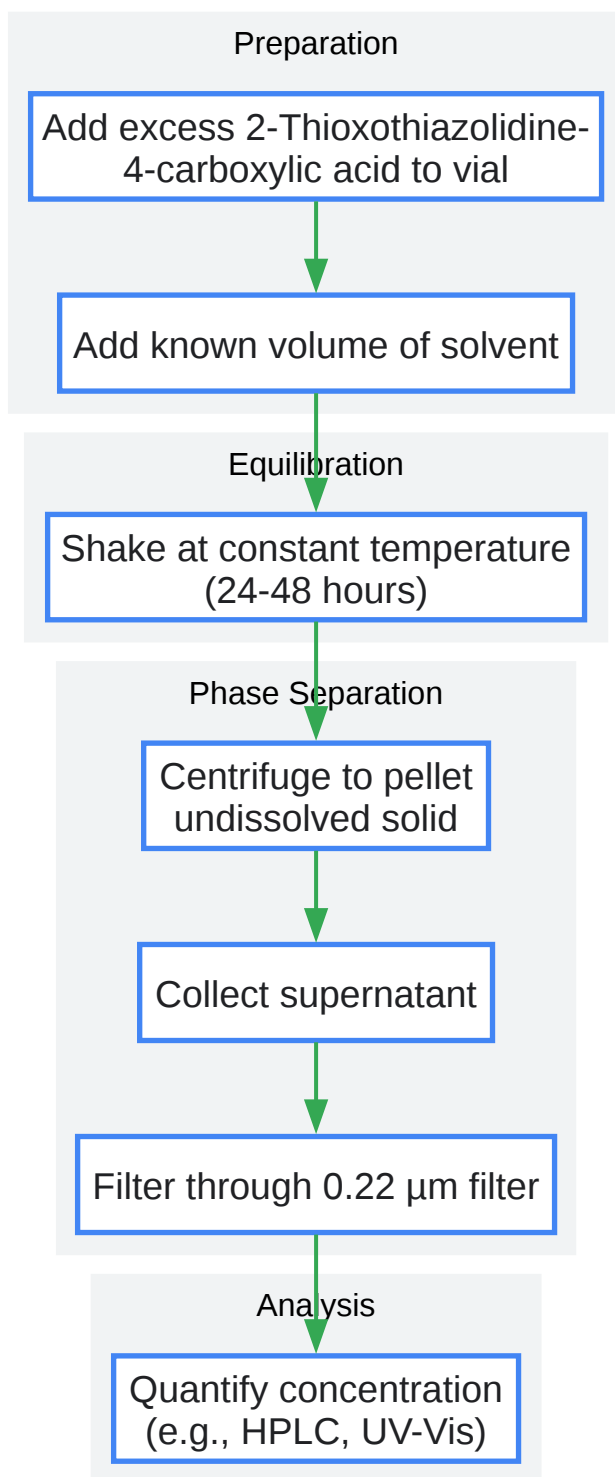
A4: Visual inspection alone can be misleading. To confirm complete dissolution:

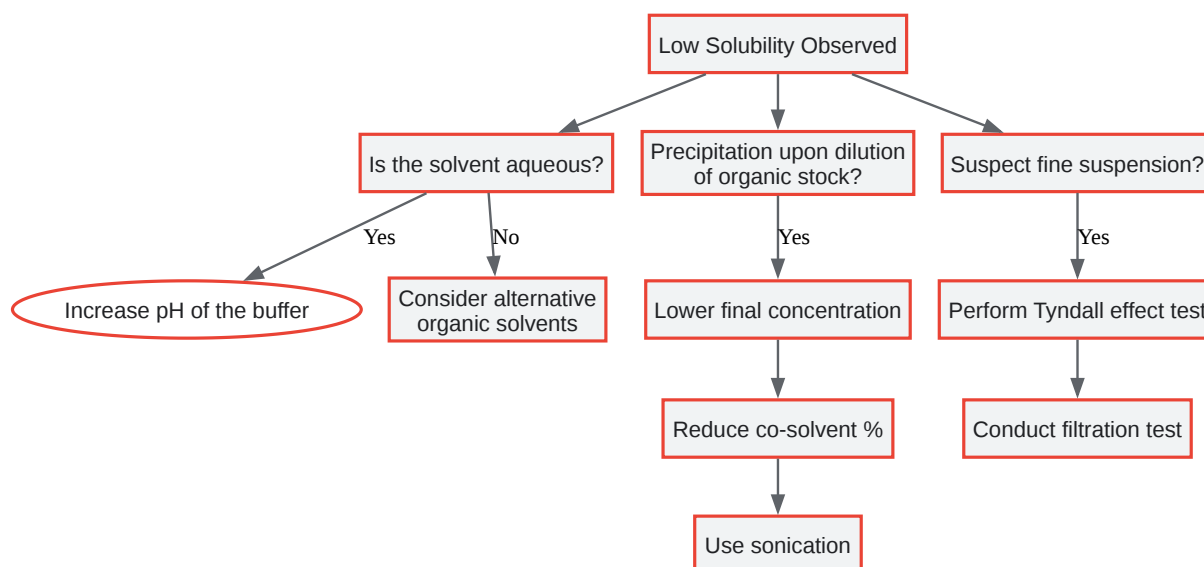
- Tyndall Effect: Shine a laser pointer through your solution. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles (a colloid), and your compound is not truly dissolved.[\[9\]](#)
- Filtration Test: Filter your solution through a 0.22 μm filter. A significant drop in the concentration of your compound in the filtrate, as measured by a suitable analytical method, indicates that it was not fully dissolved initially.[\[8\]](#)[\[9\]](#)

Q5: Could the solid-state properties of my **2-Thioxothiazolidine-4-carboxylic acid** be affecting its solubility?

A5: Yes, the solid-state properties, such as crystallinity and particle size, can significantly impact solubility and dissolution rate. Different crystalline forms (polymorphs) of a compound can have different solubilities. Reducing the particle size increases the surface area, which can lead to a faster dissolution rate.[\[10\]](#)

Diagrams





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